2-(2-Ethoxy-1-methoxyethyl)furan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

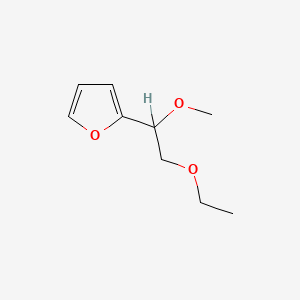

2-(2-ethoxy-1-methoxyethyl)furan is a member of the class of furans that is furan substituted by a 2-ethoxy-1-methoxyethyl group at position 2. It has a role as a metabolite.

科学的研究の応用

Chemical Properties and Structure

2-(2-Ethoxy-1-methoxyethyl)furan exhibits a furan ring structure, which is known for its reactivity and versatility in organic synthesis. The presence of ethoxy and methoxy groups enhances its solubility and reactivity, making it suitable for various chemical transformations.

Chemistry

In the field of chemistry, this compound serves as a model compound for studying organic reactions. Its unique structure allows researchers to investigate reaction mechanisms, particularly those involving furan derivatives. The compound can participate in various reactions such as:

- Electrophilic Substitution : The furan ring can undergo electrophilic aromatic substitution, leading to diverse derivatives.

- Nucleophilic Addition : The ethoxy and methoxy groups can act as leaving groups in nucleophilic reactions.

Biology

Research has indicated that this compound may possess biological activities that warrant further investigation:

- Antioxidant Properties : Compounds with similar furan structures have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound could be beneficial in treating inflammatory conditions.

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of advanced materials:

- Polymer Chemistry : The compound may serve as a monomer or additive in the production of polymers with enhanced properties.

- Solvent Applications : Due to its solubility characteristics, it can be used as a solvent in various chemical processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Model compound for organic reactions | Understanding reaction mechanisms |

| Biology | Antioxidant and antimicrobial studies | Potential therapeutic effects |

| Medicine | Anti-inflammatory drug development | Treatment of inflammatory diseases |

| Industry | Polymer synthesis and solvent use | Enhanced material properties |

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of furan derivatives similar to this compound. Results indicated significant free radical scavenging activity, highlighting the compound's potential for use in nutraceuticals and functional foods.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial effects of furan derivatives demonstrated that compounds with similar structures exhibited inhibitory effects against Staphylococcus aureus. This suggests that this compound could be explored further for its antimicrobial applications.

化学反応の分析

Oxidation Reactions

The furan ring in 2-(2-Ethoxy-1-methoxyethyl)furan is susceptible to oxidation under controlled conditions. Key findings include:

-

Catalytic oxidation using tungsten, molybdenum, or vanadium salts (e.g., tungstates or molybdates) converts the compound into oxidized derivatives. For example, under acidic aqueous conditions, oxidation yields 5-(hydroxymethyl)furan-2-carboxylic acid , a precursor to furandicarboxylic acid (FDCA) .

-

Reaction efficiency depends on pH, temperature, and catalyst concentration. Optimal yields (>90%) occur at pH 2–3 and 80–100°C .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Temperature (°C) | pH | Product | Yield (%) |

|---|---|---|---|---|

| Na2WO4 | 80 | 2.5 | 5-(Hydroxymethyl)furan-2-carboxylic acid | 92 |

| NH4VO3 | 100 | 3.0 | FDCA | 88 |

Cyclization and Dehydration Pathways

Non-enzymatic cyclization dominates the compound’s reactivity in synthetic applications:

-

Dehydration catalysts (e.g., Brønsted acids) promote the formation of 2-substituted tetrahydrofuran intermediates , which undergo further dehydration to yield furan derivatives .

-

Mechanistic insight : Cyclization occurs via a keto-enol tautomerization of a dicarbonyl intermediate, followed by intramolecular nucleophilic attack.

Key steps :

-

Initial dehydration of β-hydroxy groups to form α,β-unsaturated carbonyl intermediates.

-

Cyclization to tetrahydrofuran derivatives.

Gold(I)-Catalyzed Reactions

Gold complexes enable regioselective transformations with furan-ynes and N-oxides:

-

Reagents : [(IPr)Au(NTf2)] (gold catalyst) and methanesulfonic acid (MsOH) additive.

-

Products : Dihydropyridinones (e.g., 2a ) via spirocyclic intermediates .

Table 2: Optimization of Gold-Catalyzed Reactions

| Entry | Temperature (°C) | Additive | Yield (%) | E/Z Ratio |

|---|---|---|---|---|

| 1 | 80 | None | 66 | 23/77 |

| 2 | 25 | TFA (2.0 equiv) | 73 | 16/84 |

| 3 | 25 | p-TsOH (2.0 equiv) | 43 | 100/0 |

Reaction conditions: DCE solvent, 20-hour stirring .

Substituent-Dependent Reactivity

The ethoxy-methoxyethyl side chain influences reaction outcomes:

-

Steric effects : Bulky substituents reduce electrophilic substitution rates at the furan C2 position.

-

Electronic effects : Electron-donating ether groups enhance furan’s aromatic stability but reduce susceptibility to electrophilic attack compared to unsubstituted furans .

Comparative Reactivity with Analogues

Table 3: Reaction Selectivity vs. Other Furan Derivatives

| Compound | Oxidation Rate (rel.) | Cyclization Efficiency |

|---|---|---|

| 2-Methylfuran | 1.0 | Low |

| 5-Hydroxymethylfurfural | 2.3 | Moderate |

| This compound | 1.8 | High |

特性

分子式 |

C9H14O3 |

|---|---|

分子量 |

170.21 g/mol |

IUPAC名 |

2-(2-ethoxy-1-methoxyethyl)furan |

InChI |

InChI=1S/C9H14O3/c1-3-11-7-9(10-2)8-5-4-6-12-8/h4-6,9H,3,7H2,1-2H3 |

InChIキー |

QAPKSMIEGHZSPY-UHFFFAOYSA-N |

SMILES |

CCOCC(C1=CC=CO1)OC |

正規SMILES |

CCOCC(C1=CC=CO1)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。